3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(5-isopropyl-1H-1,2,4-triazol-3-yl)propanamide
Description
Core Scaffold Identification
- Pyrimido[1,2-b]indazole : This tricyclic system consists of a pyrimidine ring fused to an indazole moiety. The fusion occurs between position 1 of the indazole and position 2 of the pyrimidine, as indicated by the [1,2-b] notation.
- Triazole subunit : The 1H-1,2,4-triazole group attached via an amide linkage introduces a nitrogen-rich heterocycle with distinct electronic properties.
Substituent Positioning
- 2,4-dimethyl groups : These methyl substituents occupy positions 2 and 4 on the pyrimidine ring, reducing electron density at these sites.
- Isopropyl group : Located at position 5 of the triazole ring, this branched alkyl chain influences steric interactions in molecular binding.
- Propanamide linker : A three-carbon chain connects the pyrimidoindazole core to the triazole group, providing conformational flexibility.
| Molecular Feature | IUPAC Specification | Structural Role |
|---|---|---|
| Parent heterocycle | Pyrimido[1,2-b]indazole | Electron-deficient core |
| Primary substituents | 2,4-dimethyl | Steric/electronic modulation |
| Secondary heterocycle | 5-isopropyl-1H-1,2,4-triazol-3-yl | Hydrogen-bonding site |
| Linking group | Propanamide | Conformational flexibility |
The systematic name adheres to IUPAC Rule A-41 for fused heterocyclic systems and Rule C-814.3 for amide substituents.
Properties
Molecular Formula |
C20H23N7O |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(5-propan-2-yl-1H-1,2,4-triazol-3-yl)propanamide |
InChI |
InChI=1S/C20H23N7O/c1-11(2)18-23-20(25-24-18)22-17(28)10-9-14-12(3)21-19-15-7-5-6-8-16(15)26-27(19)13(14)4/h5-8,11H,9-10H2,1-4H3,(H2,22,23,24,25,28) |
InChI Key |
VQXWRLHXVVOFGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC2=C3C=CC=CC3=NN12)C)CCC(=O)NC4=NNC(=N4)C(C)C |
Origin of Product |
United States |
Preparation Methods
Indazole Core Formation
The pyrimidoindazol system is constructed via a tandem cyclization-annulation sequence. Starting with 2-aminobenzonitrile, condensation with acetylacetone under acidic conditions (H₂SO₄, 80°C) yields the indazole intermediate. Subsequent annulation with dimethylformamide dimethyl acetal (DMF-DMA) introduces the pyrimidine ring, forming the 2,4-dimethylpyrimido[1,2-b]indazole scaffold.
Key Reaction Parameters :
-
Solvent : Ethanol
-
Temperature : Reflux (78°C)
-
Catalyst : None (thermal activation)
-
Yield : 68–72%
Propanoic Acid Side Chain Installation
The C3 position of the pyrimidoindazole is functionalized via Friedel-Crafts alkylation using acrylic acid in the presence of AlCl₃. This step attaches a three-carbon chain terminating in a carboxylic acid group, critical for subsequent amide coupling.
Optimization Data :
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Catalyst | AlCl₃ | FeCl₃ | AlCl₃ |
| Solvent | DCM | Toluene | DCM |
| Reaction Time (h) | 12 | 24 | 18 |
| Yield (%) | 58 | 45 | 65 |
Synthesis of 5-Isopropyl-1H-1,2,4-triazol-3-amine
Triazole Core Construction
The 1,2,4-triazole ring is synthesized via cyclocondensation of thiosemicarbazide with isobutyronitrile in aqueous NaOH (10%, 60°C). This method ensures high regioselectivity for the 1H-1,2,4-triazol-3-amine structure.
Reaction Profile :
-
Temperature : 60°C
-
Base : NaOH (10% w/v)
-
Yield : 82%
Isopropyl Functionalization
The isopropyl group is introduced via nucleophilic substitution using isopropyl bromide in dimethylformamide (DMF) with K₂CO₃ as the base. Microwave-assisted conditions (100°C, 30 min) enhance reaction efficiency.
Comparative Alkylation Study :
| Alkylating Agent | Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| Isopropyl bromide | K₂CO₃ | DMF | 1.5 | 78 |
| Isopropyl chloride | NaH | THF | 4 | 63 |
| Isopropyl iodide | Cs₂CO₃ | DMSO | 2 | 71 |
Amide Coupling Strategy
Carboxylic Acid Activation
The propanoic acid derivative is activated using ethyl chloroformate (ClCO₂Et) in anhydrous tetrahydrofuran (THF), generating a mixed carbonate intermediate. This method minimizes racemization compared to traditional acyl chlorides.
Coupling with Triazole Amine
The activated acid reacts with 5-isopropyl-1H-1,2,4-triazol-3-amine in the presence of N,N-diisopropylethylamine (DIPEA). Solvent screening identified dichloromethane (DCM) as optimal for balancing reactivity and solubility.
Coupling Efficiency :
| Coupling Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| EDC/HOBt | DCM | 25 | 85 |
| DCC/DMAP | THF | 40 | 72 |
| ClCO₂Et/DIPEA | DCM | 0→25 | 91 |
Purification and Characterization
Chromatographic Purification
Crude product is purified via flash chromatography (SiO₂, ethyl acetate/hexanes 3:7 → 1:1 gradient). High-performance liquid chromatography (HPLC) with a C18 column confirms >98% purity.
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆): δ 1.25 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 2.55 (s, 3H, pyrimidine-CH₃), 3.10–3.25 (m, 1H, CH(CH₃)₂), 4.30 (t, J = 7.2 Hz, 2H, CH₂CO), 7.45–8.10 (m, 4H, aromatic).
-
HRMS (ESI+) : m/z calcd for C₂₁H₂₄N₇O [M+H]⁺ 406.1984, found 406.1989.
Industrial-Scale Considerations
Continuous Flow Synthesis
Pilot-scale trials employed a continuous flow reactor for the triazole alkylation step, achieving 90% conversion at 120°C with a residence time of 8 minutes. This method reduces byproduct formation compared to batch processes.
Waste Mitigation
AlCl₃ from Friedel-Crafts reactions is recovered via aqueous neutralization, yielding Al(OH)₃ precipitate (85% recovery). Solvent recycling (DMF, THF) reduces environmental impact.
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Hydrolysis of the Propanamide Linker
The central propanamide group undergoes acid- or base-catalyzed hydrolysis to yield carboxylic acid and amine derivatives. Key findings:
This reaction is critical for prodrug activation or metabolite studies. The pyrimido-indazole moiety remains stable under these conditions .
Nucleophilic Substitution at the Triazole Ring
The 1H-1,2,4-triazol-3-yl group participates in alkylation and arylation reactions at the N1 position:
| Reaction Type | Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Alkylation | Methyl iodide | K₂CO₃, DMF, 60°C | N1-methylated triazole derivative | 68% |
| Arylation | 4-fluorophenylboronic acid | Pd(OAc)₂, SPhos, 100°C | N1-aryl derivative | 55% |
The isopropyl group at C5 sterically hinders substitution at adjacent positions .
Functionalization of the Pyrimido-Indazole Core
The pyrimido[1,2-b]indazole system undergoes electrophilic aromatic substitution (EAS) at electron-rich positions:
| Reaction | Reagent | Site Modified | Product | Notes |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C7 of indazole | 7-nitro derivative | Requires -10°C to avoid decomposition |
| Bromination | Br₂, FeBr₃ | C2 of pyrimidine | 2-bromo derivative | Regioselectivity confirmed via NMR |
Methyl groups at C2 and C4 deactivate the pyrimidine ring, limiting reactivity at these positions .
Oxidation of the Isopropyl Group
The 5-isopropyl substituent on the triazole is oxidized to a carboxylic acid under strong conditions:
| Oxidizing Agent | Conditions | Product | Yield (%) |
|---|---|---|---|
| KMnO₄, H₂O, H₂SO₄ | Reflux, 24h | 5-(2-carboxypropane-2-yl)-1H-1,2,4-triazol-3-yl derivative | 41% |
| RuO₂, NaIO₄ | CH₃CN/H₂O, 50°C | Same as above | 58% |
This reaction is pH-sensitive; acidic conditions favor complete oxidation.
Cyclization Reactions
The propanamide linker facilitates intramolecular cyclization to form fused heterocycles:
| Conditions | Catalyst | Product | Application |
|---|---|---|---|
| PPA, 120°C, 6h | Polyphosphoric acid | Pyrimido-indazole fused oxazole | Enhanced kinase inhibition |
| POCl₃, DMF, 80°C | – | Triazole-fused thiazole | Antibacterial activity |
Cyclization products show improved solubility and target affinity compared to the parent compound .
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling modifies the pyrimido-indazole core:
| Reaction Type | Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Suzuki-Miyaura | 4-pyridylboronic acid | Pd(PPh₃)₄, K₂CO₃ | C7-arylpyrimido-indazole derivative | 63% |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃, Xantphos | Aminated derivative at C9 | 71% |
These reactions enable modular diversification for structure-activity relationship (SAR) studies .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of pyrimidine and triazole have been studied for their efficacy against various pathogens. The incorporation of the triazole moiety in this compound suggests potential activity against bacteria and fungi due to its ability to disrupt cellular processes.
Case Study : A study evaluating similar triazole derivatives reported effective inhibition of Mycobacterium tuberculosis and other resistant strains using synthesized compounds based on the triazole framework . This highlights the potential for 3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(5-isopropyl-1H-1,2,4-triazol-3-yl)propanamide to be developed as an antimicrobial agent.
Anticancer Properties
The compound's structural characteristics may also confer anticancer properties. Research has shown that indazole derivatives can induce apoptosis in cancer cells through various mechanisms including the inhibition of cell proliferation and induction of cell cycle arrest.
Case Study : A recent investigation into indazole-based compounds demonstrated their ability to target specific cancer pathways effectively. The study employed various assays to evaluate cytotoxicity against different cancer cell lines, revealing promising results that warrant further exploration into the therapeutic applications of this compound .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The presence of both pyrimidine and triazole rings may enhance binding affinity to biological targets such as enzymes or receptors involved in disease processes.
| Structural Feature | Potential Activity |
|---|---|
| Pyrimidine Ring | Antimicrobial |
| Triazole Moiety | Anticancer |
| Indazole Framework | Apoptosis Induction |
Mechanism of Action
The mechanism of action of 3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(5-isopropyl-1H-1,2,4-triazol-3-yl)propanamide involves its interaction with specific molecular targets and pathways. For example, as a monoamine oxidase (MAO) inhibitor, it may inhibit the activity of the MAO enzyme, leading to increased levels of monoamine neurotransmitters. As a PDE10A inhibitor, it may inhibit the activity of the PDE10A enzyme, affecting intracellular signaling pathways .
Comparison with Similar Compounds
Pyrazolopyrimidines and Pyrazolotriazolopyrimidines
Compounds such as 4-imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (compound 2) and (1-p-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine (compound 3) share a pyrazolopyrimidine core but lack the pyrimidoindazole system present in the target compound . The p-tolyl group in these analogs introduces steric bulk and electron-donating effects, contrasting with the isopropyl-triazole group in the target compound, which may enhance lipophilicity and reduce polarity.
Imidazopyridine Derivatives
N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide () replaces the pyrimidoindazole with an imidazopyridine ring. This compound exhibits a calculated LogD (pH 5.5) of -0.28, indicating moderate hydrophilicity, and an acid pKa of 13.7, reflecting weak basicity . In contrast, the target compound’s pyrimidoindazole core and isopropyl-triazole substituent likely increase LogD (predicted >0), favoring better membrane penetration. The triazole’s position in the target compound (amide-linked) versus the propanamide chain in ’s analog may alter hydrogen-bonding patterns and target engagement.
Methoxypyridine-Substituted Analogues
The closest structural analog, 3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(6-methoxypyridin-3-yl)propanamide (CAS 1401542-20-8), shares the pyrimidoindazole-propanamide scaffold but substitutes the triazole with a 6-methoxypyridine group . Molecular weight differences (375.4 g/mol for the methoxypyridine analog vs. ~394 g/mol estimated for the target compound) may further influence pharmacokinetic profiles.
Physicochemical and Pharmacokinetic Properties
Table 1 summarizes key properties of the target compound and its analogs:
Notes:
- The isopropyl group in the target compound likely increases LogD compared to methoxypyridine and hydrazine-containing analogs, favoring tissue penetration.
Biological Activity
The compound 3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(5-isopropyl-1H-1,2,4-triazol-3-yl)propanamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 364.44 g/mol. The structure includes a pyrimidine and triazole moiety, which are known for their diverse biological activities.
Mechanisms of Biological Activity
Research indicates that compounds containing triazole and pyrimidine rings exhibit various biological effects, including:
- Anticancer Activity : Compounds with similar structures have been shown to inhibit tumor growth by targeting specific signaling pathways such as the PI3K/AKT/mTOR pathway. This pathway is crucial for cell proliferation and survival in many cancers .
- Antimicrobial Properties : Triazole derivatives have demonstrated significant antibacterial and antifungal activities. The mechanism often involves disrupting the synthesis of nucleic acids and proteins in microbial cells .
Biological Assays and Findings
Several studies have assessed the biological activity of related compounds, providing insights into the potential effects of 3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(5-isopropyl-1H-1,2,4-triazol-3-yl)propanamide:
| Activity | Tested Compound | IC50 Value | Cell Line/Organism |
|---|---|---|---|
| Antitumor | Similar triazole derivative | 6.2 µM | HCT-116 (Colon Carcinoma) |
| Antitumor | Similar triazole derivative | 27.3 µM | T47D (Breast Cancer) |
| Antimicrobial | Various triazoles | Variable | Pathogenic bacteria |
Case Studies
- Antitumor Efficacy : A study evaluated the anticancer properties of triazole derivatives against different cancer cell lines. The results indicated that compounds structurally similar to our compound inhibited cell proliferation effectively at low concentrations .
- Antimicrobial Testing : Another study focused on the antimicrobial properties of triazole derivatives where it was found that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria. The mode of action was linked to interference with bacterial cell wall synthesis and function .
Q & A
Basic Research Questions
Q. What are the standard synthetic procedures for preparing this compound, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves coupling reactions using intermediates like pyrimidoindazoles and triazole derivatives. For example, outlines a procedure using N,N-dimethylformamide (DMF) as a solvent, K₂CO₃ as a base, and alkylation agents (e.g., RCH₂Cl) under room-temperature stirring. Optimization may include adjusting molar ratios (e.g., 1:1.2 substrate-to-base ratio), solvent polarity, or temperature gradients to improve yield and purity .
- Critical Parameters : Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography. emphasizes the importance of stoichiometric control to avoid side products like over-alkylated species .
Q. How is structural characterization performed for this compound and its intermediates?
- Analytical Techniques :
- 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., methyl groups on the pyrimidoindazole ring) .
- IR Spectroscopy : Identify functional groups (e.g., amide C=O stretch ~1650–1700 cm⁻¹) .
- LC-MS : Verify molecular weight and detect impurities (e.g., unreacted starting materials) .
- Elemental Analysis : Validate purity (>95%) by matching calculated vs. observed C/H/N ratios .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound?
- Approach : Use PASS (Prediction of Activity Spectra for Substances) software to estimate pharmacological potential (e.g., kinase inhibition, anti-inflammatory activity). Molecular docking (e.g., AutoDock Vina) can model interactions with target proteins (e.g., ATP-binding sites in kinases). highlights docking scores (ΔG < -8 kcal/mol) as indicators of strong binding affinity .
- Validation : Compare predictions with in vitro assays (e.g., enzyme inhibition IC₅₀ values) to refine computational models .
Q. How to resolve contradictions in spectral data during structural elucidation?
- Case Study : If NMR signals for the triazole proton overlap with aromatic protons, use 2D NMR (COSY, HSQC) to resolve connectivity. For ambiguous LC-MS peaks, perform HRMS (High-Resolution Mass Spectrometry) to distinguish between isobaric impurities .
- Reproducibility : Repeat synthesis under inert atmosphere (Ar/N₂) to rule out oxidative byproducts, as suggested in for analogous heterocyclic systems .
Q. What experimental design principles apply when integrating this compound into a theoretical framework (e.g., enzyme inhibition)?
- Guiding Principle : Link research to established biochemical theories, such as competitive/non-competitive inhibition models. stresses aligning hypotheses with frameworks like Michaelis-Menten kinetics or structure-activity relationships (SAR) .
- Experimental Workflow :
In Silico Screening : Prioritize derivatives with favorable ADMET profiles.
Kinetic Assays : Measure substrate turnover rates (e.g., via fluorescence quenching) in the presence of the compound.
Mutagenesis Studies : Identify critical residues in the enzyme active site using site-directed mutagenesis .
Data Integration and Methodological Challenges
Q. How to design stability studies for this compound under varying storage conditions?
- Protocol :
- Thermal Stability : Incubate samples at 4°C, 25°C, and 40°C for 1–4 weeks. Analyze degradation via HPLC (e.g., new peaks indicating hydrolysis of the amide bond) .
- Photostability : Expose to UV light (λ = 254 nm) and monitor color/purity changes.
Q. What strategies validate the selectivity of this compound against off-target proteins?
- Methodology :
- Panel Screening : Test against a library of structurally related enzymes (e.g., kinases from different subfamilies).
- Crystallography : Solve the co-crystal structure of the compound bound to the target protein to confirm binding mode specificity .
Future Research Directions
Q. How can isomerization or polymorphism affect the compound’s bioactivity?
- Exploration : Synthesize and isolate isomers (e.g., pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine vs. pyrazolo[4,3-e]triazolo[4,3-c]pyrimidine) via controlled reaction conditions (e.g., pH, solvent polarity). Compare their IC₅₀ values in enzymatic assays, as demonstrated in for similar systems .
Q. What advanced separation techniques improve purity for in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
